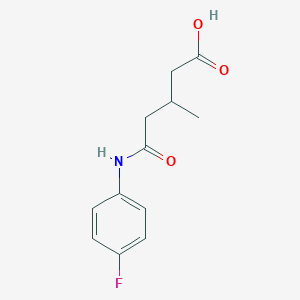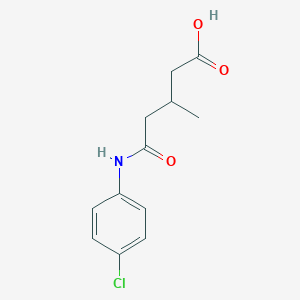![molecular formula C20H18N2O4S B277003 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as EHP-101, is a synthetic compound that has been of great interest in scientific research due to its potential therapeutic properties. EHP-101 is a small molecule that has been studied for its anti-inflammatory and neuroprotective effects. In
Mecanismo De Acción
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exerts its anti-inflammatory and neuroprotective effects through its ability to modulate the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation. 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide also modulates the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of neuronal survival and regeneration.
Biochemical and Physiological Effects:
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been shown to have a good safety profile in animal studies. However, 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One potential direction is to investigate its potential therapeutic effects in human clinical trials. Another direction is to explore its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. Finally, studies are needed to investigate the potential side effects of 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide in humans.
Métodos De Síntesis
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 2-methyl-4-nitrophenol with ethyl 2-bromoacetate to form 1-ethyl-2-(4-nitro-2-methylphenyl)acetate. This compound is then reduced to 1-ethyl-2-(4-amino-2-methylphenyl)acetate, which is further reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
Aplicaciones Científicas De Investigación
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory effects in animal models of multiple sclerosis and traumatic brain injury. 1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has also been studied for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
Nombre del producto |
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
|---|---|
Fórmula molecular |
C20H18N2O4S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C20H18N2O4S/c1-3-22-17-9-10-18(14-5-4-6-15(19(14)17)20(22)24)27(25,26)21-16-8-7-13(23)11-12(16)2/h4-11,21,23H,3H2,1-2H3 |
Clave InChI |
IUBXHLYJWALLRO-UHFFFAOYSA-N |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=C(C=C4)O)C)C=CC=C3C1=O |
SMILES canónico |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=C(C=C(C=C4)O)C)C=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(4-phenylpiperazin-1-yl)butane-1,4-dione](/img/structure/B276931.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![3-{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276937.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

